7-chloro-8-fluoroquinolin-2(1H)-one
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Overview
Description
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, on the quinoline ring. The molecular formula of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is C9H5ClFNO, and it has a molecular weight of 197.59 g/mol . The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the nucleophilic substitution of halogen atoms on quinoline derivatives can lead to the formation of fluorinated quinolines . Another approach involves the use of cyclization reactions, such as the Gould-Jacobs reaction, to form the quinoline ring system .
Industrial Production Methods
Industrial production of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione, dihydroquinoline, and substituted quinolines .
Scientific Research Applications
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a class of compounds to which this compound belongs, are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is responsible for their antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-4-chloroquinoline: A compound with similar halogen substitution patterns.
Fluoroquinolones: A class of compounds with a fluorine atom on the quinoline ring, known for their broad-spectrum antibacterial activity.
Quinoline-2,4-dione: A derivative formed through oxidation reactions.
Uniqueness
7-chloro-8-fluoro-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H5ClFNO |
---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
7-chloro-8-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |
InChI Key |
OVKIAHGTZOXXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)F)Cl |
Origin of Product |
United States |
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